2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a piperazine core substituted at the 4-position with a 2-chlorophenyl group and an acetamide side chain terminating in a 4-methoxyphenyl moiety (Fig. 1). The 2-chlorophenyl group introduces steric and electronic effects that influence receptor binding, while the 4-methoxyphenyl group enhances solubility via its polar methoxy substituent. Piperazine derivatives are frequently explored for central nervous system (CNS) activity due to their affinity for neurotransmitter receptors (e.g., dopamine, serotonin) .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-16-8-6-15(7-9-16)21-19(24)14-22-10-12-23(13-11-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOLUJJGHEQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-chlorophenylamine with piperazine under controlled conditions to form 4-(2-chlorophenyl)piperazine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.
Chemical Reactions Analysis
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
-
Case Study :
- A study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines, with an IC50 value indicating potent activity against these cells. The mechanism involved the modulation of apoptotic pathways, leading to increased rates of cell death in malignant cells.
Neuropharmacological Effects
The compound also shows promise in the treatment of neurological disorders:
-
Mechanism :
- It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in conditions like depression and anxiety.
-
Case Study :
- In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting its potential utility as an anxiolytic agent.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation .
Biological Activity
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H21ClN2O2
- Molecular Weight : 344.84 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring, which is known for its diverse biological activities, including interactions with various neurotransmitter receptors.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential activity as an antagonist or agonist at these sites, influencing mood and behavior.
Key Mechanisms:
- Serotonin Receptor Modulation : Compounds similar to this structure have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : The chlorophenyl group may enhance affinity towards dopamine receptors, potentially impacting conditions like schizophrenia and Parkinson's disease.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:
Antipsychotic Effects
A study demonstrated that piperazine derivatives can exhibit antipsychotic effects by antagonizing dopamine D2 receptors. This suggests that the compound may be beneficial in treating schizophrenia or related disorders.
Anti-inflammatory Properties
Research has indicated that similar compounds possess anti-inflammatory properties. For instance, studies on piperazine derivatives have shown inhibition of pro-inflammatory cytokines, which could be relevant for conditions like arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Piperazine and Acetamide Moieties
Table 1: Key Structural and Physical Properties of Selected Analogs
Key Observations:
- 4-Nitrophenyl (): The nitro group is electron-withdrawing, which may reduce basicity of the piperazine nitrogen, altering receptor interactions . 3-Chlorophenyl (): Altered substitution position could affect binding pocket compatibility in receptor targets .
- Acetamide Substituents: 4-Methoxyphenyl (Target): The methoxy group improves solubility compared to non-polar substituents (e.g., trifluoromethyl in compound 15) .
Pharmacological and Physicochemical Comparisons
- Anticonvulsant Activity : Compound 15 () shares the 2-chlorophenyl-piperazine motif with the target compound but incorporates a 3-trifluoromethylphenyl group. The trifluoromethyl group increases molecular weight and lipophilicity, which may enhance CNS penetration but reduce aqueous solubility. In vitro studies suggest moderate anticonvulsant efficacy, though the target compound’s 4-methoxyphenyl group could offer a better solubility-efficacy balance .
- Enzyme Inhibition : Thiazole- and benzothiazole-containing analogs () demonstrate MMP (matrix metalloproteinase) and anticancer activity, highlighting how heterocyclic acetamide substituents diversify therapeutic applications. The target compound’s simpler phenyl group may limit such interactions but reduce off-target effects .
- Antimicrobial Potential: Analogs with sulfonyl or trifluoromethyl groups () show antimicrobial activity, suggesting that electron-withdrawing substituents on the acetamide moiety could broaden the target compound’s utility if modified .
Structural Advantages and Limitations
- Target Compound Advantages :
- Balanced lipophilicity (Cl substituent) and solubility (OCH₃ group).
- Piperazine core enables versatile receptor interactions, common in antipsychotic and antidepressant drugs.
- Limitations vs. Analogs: Lack of heterocyclic systems (e.g., thiazole in ) may reduce metabolic stability. No nitro or sulfonyl groups, which are associated with enzyme inhibition in other analogs .
Q & A
Q. What are the standard synthetic routes for 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution and amide coupling. A common route involves:
Piperazine Functionalization : Reacting 1-(2-chlorophenyl)piperazine with chloroacetyl chloride to introduce the acetamide precursor.
Amide Formation : Coupling the intermediate with 4-methoxyaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer: Characterization involves:
- Spectroscopy :
- 1H/13C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~165 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+ at m/z 400.15).
- Chromatography :
Q. What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Receptor Binding Assays :
- Serotonin (5-HT) Receptors : Radioligand displacement using [3H]-LSD or [3H]-8-OH-DPAT for 5-HT1A/2A affinity.
- Dopamine D2/D3 Receptors : Competitive binding with [3H]-spiperone.
- Enzyme Inhibition : Assess monoamine oxidase (MAO) activity via fluorometric assays using kynuramine as substrate .
Advanced Research Questions
Q. How can researchers address discrepancies in receptor binding affinity data across studies?
Methodological Answer: Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C). Standardize protocols using reference compounds (e.g., ketanserin for 5-HT2A).
- Membrane Preparation : Use homogeneous transfected cell lines (e.g., HEK293 expressing human receptors) instead of brain homogenates.
- Data Normalization : Express results as % inhibition of control ligand binding ± SEM across triplicate runs .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
Methodological Answer:
- Structural Modifications :
- Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated demethylation.
- Introduce methyl groups on the piperazine ring to sterically hinder oxidative N-dealkylation.
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots.
- Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS/MS .
Q. What computational approaches predict the compound’s interaction with off-target receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to off-targets (e.g., adrenergic α1, histamine H1) based on crystal structures (PDB IDs: 7BV2, 6TIS).
- Machine Learning : Train models on ChEMBL datasets to predict polypharmacology risks.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
